molecular formula C8H8N2O B142866 2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS No. 40055-37-6

2-(Pyridin-3-yl)-4,5-dihydrooxazole

Cat. No. B142866
CAS RN: 40055-37-6
M. Wt: 148.16 g/mol
InChI Key: FVASBRDDSBRETH-UHFFFAOYSA-N
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Description

The compound "2-(Pyridin-3-yl)-4,5-dihydrooxazole" is not directly mentioned in the provided papers. However, the papers discuss various pyridinyl-containing heterocycles and their synthesis, which are structurally related to the compound of interest. These compounds are of significant interest due to their potential applications in medicinal chemistry and material science due to their unique chemical properties .

Synthesis Analysis

The synthesis of pyridinyl-containing heterocycles can involve multicomponent reactions, as described in the synthesis of pyrrolo[3,4-b]pyridin-5-one, where a methanol solution of an aldehyde, an amine, and an alpha-isocyanoacetamide undergoes a triple domino sequence to yield the desired product . Another example includes the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . These methods demonstrate the versatility and efficiency of synthesizing pyridinyl heterocycles.

Molecular Structure Analysis

The molecular structure of pyridinyl heterocycles can be determined using techniques such as single-crystal X-ray diffraction and spectroscopy. For instance, the structure of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative was elucidated, revealing a triclinic crystal structure . Similarly, the structure of a 4-allyl-5-pyridin-4-yl derivative was characterized, showing a monoclinic space group . These studies highlight the importance of structural determination in understanding the properties of these compounds.

Chemical Reactions Analysis

The reactivity of pyridinyl heterocycles can lead to the formation of various coordination complexes and polymers. For example, ruthenium carbonyl complexes with ambidentate ligands containing pyridinyl groups have been synthesized, demonstrating the ability of these heterocycles to act as ligands in coordination chemistry . Additionally, cadmium(II) coordination architectures based on pyridinyl triazoles have been constructed, showing diverse topologies and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl heterocycles are influenced by their molecular structure. Theoretical calculations, such as Hartree-Fock and Density Functional Theory, can predict vibrational frequencies, molecular electrostatic potential, and other properties . These properties are crucial for the potential application of these compounds in various fields. For instance, the photoluminescence properties of cadmium(II) coordination polymers based on pyridinyl triazoles have been studied, indicating their potential use in optoelectronic devices .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Pyridin-3-yl)-4,5-dihydrooxazole is utilized in the synthesis of various novel compounds. For instance, its activated form, when combined with bis(trimethylsilyl)ketene acetals, results in the formation of tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones. The product formation is influenced by the pyridyl substituent's position (Gómez-García et al., 2016).

Catalysis and Ligand Synthesis

This compound has been significant in the synthesis of ligands, such as the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. An efficient method for its synthesis was developed due to inconsistent yields in previous methods, showing its importance in creating effective, scalable ligand synthesis routes (Shimizu, Holder, & Stoltz, 2013).

Gold(III) Adducts

Gold(III) pyridinyl-oxazoline cationic complexes, including variants of 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been synthesized and structurally characterized. These complexes have potential in various chemical applications, such as in the study of the reactivity of coordinated ligands and structural characterizations (Cinellu et al., 2009).

Electrochemical Applications

In the field of electrochemistry, rhenium tricarbonyl complexes coordinated by diimine ligands containing 2-(pyridin-2-yl)-4,5-dihydrooxazole have been synthesized and used for CO2 reduction. These studies provide insights into the catalytic processes involved in CO2 reduction, highlighting the compound's role in environmental and energy-related research (Nganga et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” is not available, similar compounds have safety data available. For example, for “2-PYRIDIN-3-YL MORPHOLINE OXALATE”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASBRDDSBRETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355224
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-4,5-dihydrooxazole

CAS RN

40055-37-6
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
O Gómez-García, E Gomez, RA Toscano… - …, 2016 - thieme-connect.com
5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole and 5-methyl-2-(pyridin-4-yl)-4,5-dihydrooxazole activated by triflic anhydride underwent lactonization with bis(trimethylsilyl)ketene acetals …
Number of citations: 8 www.thieme-connect.com
L Wang, B Guo, HX Li, Q Li, HY Li, JP Lang - Dalton Transactions, 2013 - pubs.rsc.org
Reaction of Cu(OAc)2·H2O and 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester (Hdcmpz) in MeOH at room temperature afforded one tetranuclear Cu(II)/pyrazolate complex [{Cu2(μ-…
Number of citations: 31 pubs.rsc.org
X Li, B Zhou, J Zhang, M She, S An, H Ge, C Li, B Yin… - 2012 - Wiley Online Library
Tandem reactions of nitriles with 2‐aminoethanethiol hydrochloride or amino alcohols in the presence of a catalytic amount of cupric methacrylate (Cu II 2 L 4 , L = methacrylate) were …
P Garg, S Chaudhary, MD Milton - The Journal of organic …, 2014 - ACS Publications
The synthesis of structurally diverse 2-aryl/heteroaryloxazolines from nitriles and aminoalcohols has been achieved under metal- and catalyst-free conditions in good to excellent yields. …
Number of citations: 43 pubs.acs.org
S Lin, X Sheng, X Zhang, H Liu, C Luo… - The Journal of …, 2021 - ACS Publications
An efficient catalytic protocol based on reusable MgAl-layered double hydroxides has been developed for the synthesis of multi-functionalized oxazolines via the cyclocondensation of …
Number of citations: 3 pubs.acs.org
GQ Liu, CH Yang, YM Li - The Journal of Organic Chemistry, 2015 - ACS Publications
A new method for the construction of oxazoline moiety was detailed. Using (diacetoxyiodo)benzene (PIDA) as the reaction promoter and halotrimethylsilane as the halogen source, …
Number of citations: 63 pubs.acs.org
J Wolfe - 2011 - ueaeprints.uea.ac.uk
Positron emission tomography (PET) imaging is a quickly developing area of research that allows non-invasive visualisation of molecular processes in vivo. 1 PET imaging offers a three …
Number of citations: 2 ueaeprints.uea.ac.uk
A Bendi, S Atri, GBD Rao, MJ Raza, N Sharma - Journal of Chemistry, 2021 - hindawi.com
A rapid and operationally simple approach for synthesising biologically relevant 2-oxazoline derivatives has been developed through highly efficient ultrasound-promoted coupling …
Number of citations: 4 www.hindawi.com
V Dasari, BR Chandu, M Khagga, S Gindi - Int J Adv Pharm Sci, 2010 - academia.edu
A simple, sensitive and economical UV spectrophotometric method has been developed for the determination of Valganciclovir in bulk and tablet dosage form. Valganciclovir is a …
Number of citations: 4 www.academia.edu
P Boissarie - 2011 - scholar.archive.org
This thesis deals with the development of a new multi-component reaction for the synthesis of heterocycles involving the process of insertion of isocyanides into a carbon-palladium …
Number of citations: 0 scholar.archive.org

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